Cas no 2770556-18-6 ((9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate)

(9H-Fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate is a specialized carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group and an allyl-substituted aromatic moiety. This compound is particularly valuable in peptide synthesis and organic chemistry applications, where the Fmoc group serves as a temporary amine protector, enabling selective deprotection under mild basic conditions. The allyl and isopropyl substituents enhance its utility in orthogonal protection strategies and further functionalization. Its stability under acidic conditions and compatibility with solid-phase synthesis make it a preferred choice for constructing complex molecular architectures. The compound’s well-defined reactivity profile ensures high yields and purity in synthetic workflows.
(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate structure
2770556-18-6 structure
商品名:(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate
CAS番号:2770556-18-6
MF:C27H27NO2
メガワット:397.50878739357
CID:6613083
PubChem ID:165993232

(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate 化学的及び物理的性質

名前と識別子

    • EN300-37396867
    • 2770556-18-6
    • (9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate
    • インチ: 1S/C27H27NO2/c1-4-10-19-11-9-16-20(18(2)3)26(19)28-27(29)30-17-25-23-14-7-5-12-21(23)22-13-6-8-15-24(22)25/h4-9,11-16,18,25H,1,10,17H2,2-3H3,(H,28,29)
    • InChIKey: NXJAVRJHZRAXDA-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1C(=CC=CC=1C(C)C)CC=C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 397.204179104g/mol
  • どういたいしつりょう: 397.204179104g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 565
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.8
  • トポロジー分子極性表面積: 38.3Ų

(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37396867-10.0g
(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate
2770556-18-6
10.0g
$4299.0 2023-07-06
Enamine
EN300-37396867-0.1g
(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate
2770556-18-6
0.1g
$879.0 2023-07-06
Enamine
EN300-37396867-2.5g
(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate
2770556-18-6
2.5g
$1959.0 2023-07-06
Enamine
EN300-37396867-1.0g
(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate
2770556-18-6
1.0g
$999.0 2023-07-06
Enamine
EN300-37396867-5.0g
(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate
2770556-18-6
5.0g
$2900.0 2023-07-06
Enamine
EN300-37396867-0.05g
(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate
2770556-18-6
0.05g
$839.0 2023-07-06
Enamine
EN300-37396867-0.5g
(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate
2770556-18-6
0.5g
$959.0 2023-07-06
Enamine
EN300-37396867-0.25g
(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate
2770556-18-6
0.25g
$920.0 2023-07-06

(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate 関連文献

(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamateに関する追加情報

(9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate: A Comprehensive Overview

The compound with CAS No. 2770556-18-6, commonly referred to as (9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate, is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorenylmethyl group with a substituted phenylcarbamate moiety. The fluorenylmethyl group, derived from fluorene, contributes to the compound's stability and reactivity, while the phenylcarbamate portion offers versatility in chemical interactions.

Recent studies have highlighted the importance of fluorenylmethyl carbamates in the field of drug delivery systems. Researchers have demonstrated that these compounds can serve as effective carriers for bioactive molecules, enhancing their solubility and bioavailability. The propenyl and isopropyl substituents on the phenyl ring further modulate the compound's physicochemical properties, making it suitable for a wide range of applications. For instance, the propenyl group introduces a degree of unsaturation that can influence the compound's electronic properties, while the isopropyl group enhances its lipophilicity.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of advanced catalytic systems has enabled chemists to achieve high yields and excellent stereocontrol during the synthesis. Notably, the incorporation of fluorenylmethyl chlorides as intermediates has proven to be a key step in constructing the desired carbamate framework.

The structural complexity of this compound makes it an attractive candidate for applications in nanotechnology and polymer science. For example, its ability to form self-assembled monolayers has been exploited in the development of novel sensors and electronic devices. Additionally, the compound's reactivity towards nucleophiles has been leveraged in click chemistry protocols, enabling the rapid construction of complex molecular architectures.

From an environmental perspective, researchers have investigated the biodegradability of this compound under various conditions. Studies suggest that it exhibits moderate biodegradability, with microbial degradation being a primary pathway for its breakdown. This information is crucial for assessing its potential impact on ecosystems and guiding its safe use in industrial settings.

In conclusion, (9H-fluoren-9-yl)methyl N-[2-(prop-2-en-1-yl)-6-(propan-2-yl)phenyl]carbamate is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and application development, positions it as a valuable tool in contemporary chemical research. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial contexts is expected to grow further.

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